ethyl4-amino-3-chlorobenzoatehydrochloride
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Overview
Description
Ethyl 4-amino-3-chlorobenzoate hydrochloride is a chemical compound with the molecular formula C9H11ClN2O2 It is commonly used in various scientific research applications due to its unique chemical properties
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-amino-3-chlorobenzoate hydrochloride are currently unknown. This compound is a derivative of benzoic acid, which is often used in the synthesis of various pharmaceuticals . .
Mode of Action
Benzoic acid derivatives are known to undergo reactions at the benzylic position . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.19 , which may influence its distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-3-chlorobenzoate hydrochloride typically involves the esterification of 4-amino-3-chlorobenzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ethyl 4-amino-3-chlorobenzoate hydrochloride may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, resulting in higher yields and purity of the final product. The hydrochloride salt is then isolated through crystallization or precipitation techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-chlorobenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidation of the compound can yield different products depending on the reaction conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically carried out in the presence of a base such as sodium hydroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives of ethyl 4-amino-3-chlorobenzoate.
Reduction Reactions: Ethyl 4-amino-3-chlorobenzylamine.
Oxidation Reactions: Products may include carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 4-amino-3-chlorobenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Similar structure but lacks the chlorine atom, resulting in different chemical properties and reactivity.
Ethyl 3-chlorobenzoate: Lacks the amino group, leading to different applications and reactivity.
4-Amino-3-chlorobenzoic acid: The parent acid form of the compound, used in different synthetic applications.
Uniqueness
Ethyl 4-amino-3-chlorobenzoate hydrochloride is unique due to the presence of both the amino and chlorine substituents on the benzene ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
ethyl 4-amino-3-chlorobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h3-5H,2,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMDBDSZCIGUKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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